molecular formula C20H22N4O5 B11014658 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)butanamide

4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)butanamide

Cat. No.: B11014658
M. Wt: 398.4 g/mol
InChI Key: VTLQUYRRKDFGBJ-UHFFFAOYSA-N
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Description

4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)butanamide is a synthetic organic compound that belongs to the class of benzotriazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the benzotriazine ring and the trimethoxyphenyl group in the structure suggests that this compound may exhibit interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)butanamide typically involves the following steps:

    Formation of the Benzotriazine Ring: The benzotriazine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Butanamide Chain: The butanamide chain can be introduced through amide bond formation using reagents such as carbodiimides or coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).

    Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be attached via nucleophilic substitution reactions or through palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve high yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzotriazine ring or the trimethoxyphenyl group.

    Reduction: Reduction reactions can occur at the carbonyl group in the benzotriazine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can take place at various positions on the benzotriazine ring or the trimethoxyphenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving benzotriazine derivatives.

    Medicine: Potential therapeutic agent for diseases where benzotriazine derivatives have shown efficacy.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound may involve interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The benzotriazine ring can intercalate with DNA, while the trimethoxyphenyl group may enhance binding affinity to certain proteins. Pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide: Lacks the trimethoxyphenyl group.

    N-(3,4,5-trimethoxyphenyl)butanamide: Lacks the benzotriazine ring.

    4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-phenylbutanamide: Has a phenyl group instead of the trimethoxyphenyl group.

Uniqueness

The presence of both the benzotriazine ring and the trimethoxyphenyl group in 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)butanamide makes it unique. This combination may result in enhanced biological activity and specificity compared to similar compounds.

Properties

Molecular Formula

C20H22N4O5

Molecular Weight

398.4 g/mol

IUPAC Name

4-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(3,4,5-trimethoxyphenyl)butanamide

InChI

InChI=1S/C20H22N4O5/c1-27-16-11-13(12-17(28-2)19(16)29-3)21-18(25)9-6-10-24-20(26)14-7-4-5-8-15(14)22-23-24/h4-5,7-8,11-12H,6,9-10H2,1-3H3,(H,21,25)

InChI Key

VTLQUYRRKDFGBJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)CCCN2C(=O)C3=CC=CC=C3N=N2

Origin of Product

United States

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